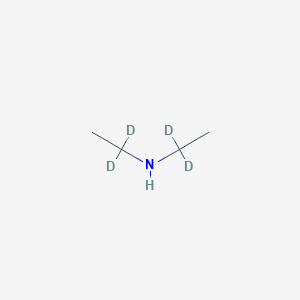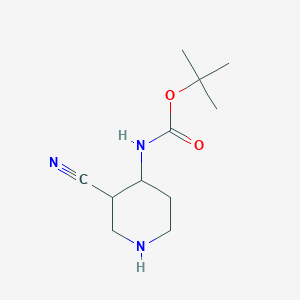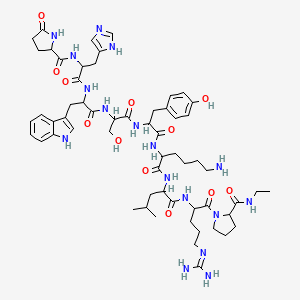![molecular formula C16H23N3O3 B12303857 (2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Methyl-2-[(4-Phenylpiperazin-1-carbonyl)amino]butansäure ist eine komplexe organische Verbindung, die einen Piperazinring mit einer Phenylgruppe und einer Butansäureeinheit aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2S)-3-Methyl-2-[(4-Phenylpiperazin-1-carbonyl)amino]butansäure beinhaltet typischerweise die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen. Eine gängige Methode umfasst die Reaktion von (S,S)-N,N’-Bisnosyldiamin mit Diphenylvinylsulfoniumtriflat in Gegenwart einer Base wie DBU, was zur Bildung geschützter Piperazine führt . Die Entschützung dieser Zwischenprodukte, gefolgt von selektiver intramolekularer Cyclisierung, ergibt die gewünschten Piperazinderivate.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Verwendung von automatisierten Systemen zur präzisen Steuerung der Reaktionsbedingungen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2S)-3-Methyl-2-[(4-Phenylpiperazin-1-carbonyl)amino]butansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in Alkohole umwandeln.
Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) verwendet.
Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Brom (Br₂) in Gegenwart eines Katalysators gefördert werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise ergibt die Oxidation typischerweise Carbonsäuren, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(2S)-3-Methyl-2-[(4-Phenylpiperazin-1-carbonyl)amino]butansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für seine potentiellen Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Untersucht für seine potentiellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung verschiedener chemischer Produkte und Zwischenprodukte eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2S)-3-Methyl-2-[(4-Phenylpiperazin-1-carbonyl)amino]butansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of (2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Phenylpiperazin: Teilt den Piperazinring, aber es fehlt die Butansäureeinheit.
2-substituierte Piperazine: Ähnlich in der Struktur, aber mit verschiedenen Substituenten am Piperazinring.
Einzigartigkeit
(2S)-3-Methyl-2-[(4-Phenylpiperazin-1-carbonyl)amino]butansäure ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen einzigartig, die ihr besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für Forschung und potentielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C16H23N3O3 |
|---|---|
Molekulargewicht |
305.37 g/mol |
IUPAC-Name |
3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C16H23N3O3/c1-12(2)14(15(20)21)17-16(22)19-10-8-18(9-11-19)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,17,22)(H,20,21) |
InChI-Schlüssel |
UHIHTXYPLNHRNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



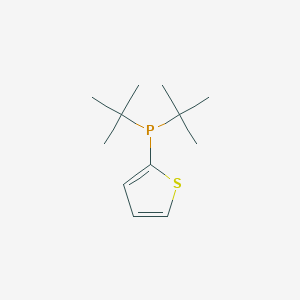
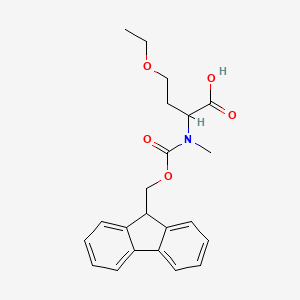


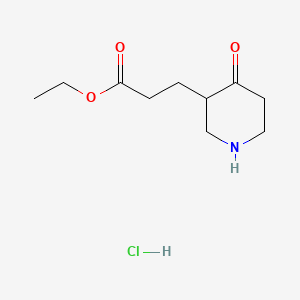
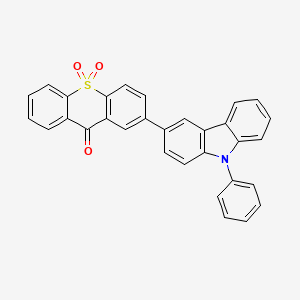
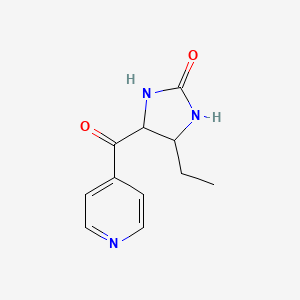
![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)
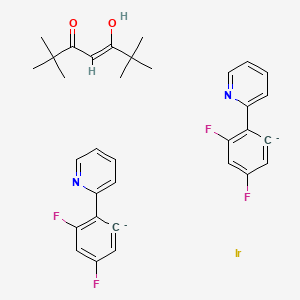
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
